Norethindrone Acetate 3-Isopropylenol Ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norethindrone Acetate 3-Isopropylenol Ether involves multiple steps, starting with the modification of norethindrone acetate. The key steps include:
Etherification: Formation of the ether linkage using appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Norethindrone Acetate 3-Isopropylenol Ether undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to less oxidized forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Norethindrone Acetate 3-Isopropylenol Ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic uses, particularly in hormone-related treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Norethindrone Acetate 3-Isopropylenol Ether exerts its effects involves binding to specific molecular targets and pathways. It interacts with hormone receptors, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Norethindrone Acetate 3-Isopropylenol Ether is compared with other similar compounds to highlight its uniqueness:
Norethindrone Acetate: Similar in structure but lacks the isopropyl ether group.
Norethisterone Acetate: Another progestin with slight structural differences.
Levonorgestrel: A closely related compound used in contraceptive applications.
These compounds share similarities in their core structure but differ in their functional groups and specific applications.
Properties
CAS No. |
2417092-17-0 |
---|---|
Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-propan-2-yloxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O3/c1-6-25(28-17(4)26)14-12-23-22-9-7-18-15-19(27-16(2)3)8-10-20(18)21(22)11-13-24(23,25)5/h1,7,15-16,20-23H,8-14H2,2-5H3/t20-,21+,22+,23-,24-,25-/m0/s1 |
InChI Key |
FWHVFKJLARNPEW-AIOSZGMZSA-N |
Isomeric SMILES |
CC(C)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)OC(=O)C)C |
Canonical SMILES |
CC(C)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C |
Origin of Product |
United States |
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